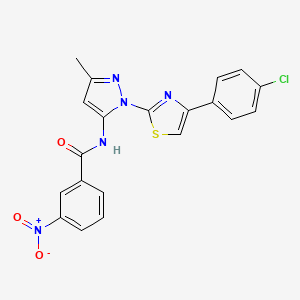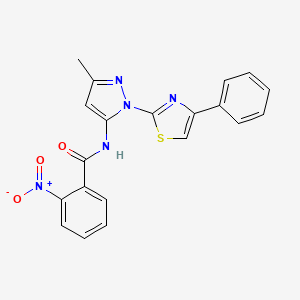
N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-nitrobenzamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrazole ring might be formed through a condensation reaction of a 1,3-diketone and hydrazine. The thiazole ring could be synthesized from an alpha-halo ketone and thioamide. The nitrobenzamide group could be introduced through a nitration reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole and thiazole rings are both five-membered rings with two nitrogen atoms and one sulfur atom, respectively. The phenyl ring is a six-membered carbon ring, and the nitrobenzamide group consists of a nitro group (-NO2) attached to a benzene ring, which is in turn attached to an amide group (-CONH2) .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. For example, the nitro group could be reduced to an amino group under certain conditions. The compound could also undergo electrophilic aromatic substitution reactions at the phenyl ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the nature of the functional groups and the overall structure of the molecule. For example, the presence of the nitro group could make the compound more reactive. The compound is likely to be solid at room temperature and could have a relatively high melting point due to the presence of multiple rings .Aplicaciones Científicas De Investigación
Antioxidant Activity
Thiazole derivatives have been reported to exhibit antioxidant activity . They can neutralize free radicals, which are harmful to the body and contribute to chronic diseases and aging.
Analgesic and Anti-inflammatory Activity
Compounds containing thiazole have been found to possess analgesic and anti-inflammatory properties . They can potentially be used in the treatment of pain and inflammation.
Antimicrobial and Antifungal Activity
Thiazole derivatives have shown antimicrobial and antifungal activities . They can inhibit the growth of bacteria and fungi, making them potential candidates for the development of new antimicrobial and antifungal agents.
Antiviral Activity
Thiazole-based compounds have demonstrated antiviral properties . They can potentially be used in the treatment of viral infections.
Diuretic Activity
Thiazole derivatives have been associated with diuretic activity . They can increase the amount of urine produced by the body, helping to remove excess water and salt.
Anticonvulsant Activity
Compounds containing thiazole have shown anticonvulsant properties . They can potentially be used in the treatment of seizures.
Neuroprotective Activity
Thiazole derivatives have demonstrated neuroprotective effects . They can protect nerve cells from damage or degeneration, making them potential candidates for the treatment of neurodegenerative diseases.
Antitumor or Cytotoxic Activity
Thiazole-based compounds have exhibited antitumor or cytotoxic activities . They can inhibit the growth of tumor cells, making them potential candidates for cancer treatment.
Mecanismo De Acción
Mode of Action
The mode of action involves the compound binding to its targets, leading to functional changes. Let’s consider the thiazole and pyrazole moieties:
Thiazole Ring (4-phenylthiazol-2-yl): Thiazoles are versatile heterocyclic compounds found in natural products and synthetic drugs. They exhibit various biological activities, including antibacterial, antifungal, anti-inflammatory, and antiviral effects . The phenyl group attached to the thiazole ring may influence binding specificity.
Pyrazole Ring (3-methyl-1H-pyrazol-5-yl): Pyrazoles are another class of heterocyclic compounds with diverse pharmacological properties. They can act as anti-inflammatory agents, antioxidants, and enzyme inhibitors . The methyl group at position 3 may affect binding affinity.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O3S/c1-13-11-18(22-19(26)15-9-5-6-10-17(15)25(27)28)24(23-13)20-21-16(12-29-20)14-7-3-2-4-8-14/h2-12H,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOMYXKILPMJAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-])C3=NC(=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-nitrobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



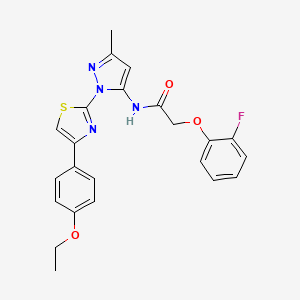
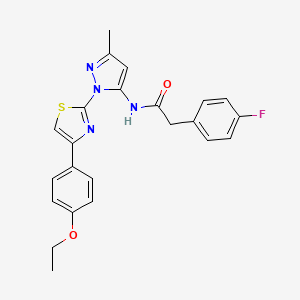



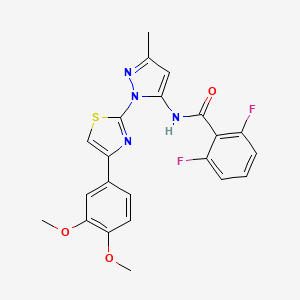
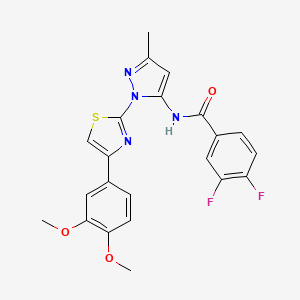
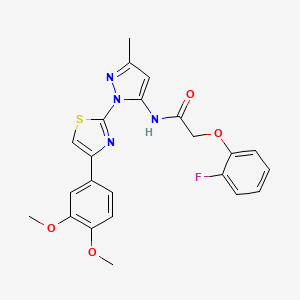
![3-[4-(2-chloro-4,5-difluorobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B3396539.png)
![N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-difluorobenzamide](/img/structure/B3396546.png)
![N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B3396556.png)
![N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-chlorophenyl)acetamide](/img/structure/B3396558.png)

